
2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid typically involves the following steps:
Protection of Pyrrolidine: The pyrrolidine ring is protected by reacting it with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step forms the Boc-protected pyrrolidine.
Alkylation: The Boc-protected pyrrolidine is then alkylated with a suitable alkylating agent, such as bromoacetic acid, under basic conditions to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free pyrrolidine derivative.
Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Hydrolysis: Produces the free pyrrolidine derivative.
Oxidation: Yields oxidized carboxylic acids or other derivatives.
Substitution: Forms substituted acetic acid derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Synthesis of Bioactive Compounds
The compound serves as a versatile building block in the synthesis of various biologically active molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals. For instance, it has been utilized in synthesizing inhibitors for enzymes related to cancer and other diseases. A notable application includes the creation of analogs that exhibit enhanced activity against specific biological targets, such as g-secretase inhibitors and antagonists for various receptors involved in pain and inflammation .
2. Peptide Synthesis
Due to its ability to form stable linkages with amino acids, 2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid is employed in peptide synthesis. The tert-butoxycarbonyl (Boc) group provides a protective function that facilitates the coupling of amino acids without interference from side reactions. This property is particularly useful in solid-phase peptide synthesis where purity and yield are critical .
Case Studies
Case Study 1: Antitumor Activity
Research has demonstrated that derivatives of this compound can exhibit significant antitumor activity. For example, studies have shown that certain synthesized analogs can inhibit the growth of cancer cell lines such as HL60 and MCF7, suggesting potential therapeutic applications in oncology .
Case Study 2: Modulation of P-Glycoprotein Activity
Another area of investigation involves the structural modifications of compounds like this compound to alter P-glycoprotein efflux properties. This research aims to enhance the bioavailability of drugs by reducing their efflux from cells, thereby increasing their effectiveness .
Mechanism of Action
The mechanism of action of 2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid
- Molecular Formula: C₁₁H₁₉NO₄
- Molecular Weight : 229.27 g/mol
- CAS Number : 194154-91-1 .
- Synonyms: N-BOC-2-pyrrolidineacetic acid, Boc-L-β-homoproline .
Physicochemical Properties :
- Storage : Sealed in dry conditions at room temperature .
- Hazard Profile : Classified under GHS hazard statements H301 (toxic if swallowed) and H410 (toxic to aquatic life) .
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Rings or Substitutions
2-(1-(tert-Butoxycarbonyl)-4-methylpiperidin-4-yl)acetic Acid
- CAS : 872850-31-2
- Molecular Formula: C₁₃H₂₃NO₄
- Molecular Weight : 257.33 g/mol
- Key Differences :
- Ring Structure : Piperidine (6-membered) vs. pyrrolidine (5-membered) in the target compound.
- Substitution : Methyl group at the 4-position of the piperidine ring introduces steric hindrance.
(S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic Acid
- CAS : 204688-61-9
- Molecular Formula: C₁₁H₁₉NO₄ (same as target compound)
- Key Differences :
Derivatives with Fluorine or Heteroatom Modifications
2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic Acid
- CAS : 1373503-54-8
- Molecular Formula: C₁₂H₁₉F₂NO₄
- Molecular Weight : 279.28 g/mol
- Key Differences: Fluorine Substituents: Enhances metabolic stability and lipophilicity compared to non-fluorinated analogues. Synthesis: Requires specialized fluorination protocols, increasing production complexity .
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic Acid
- CAS : 183062-96-6
- Molecular Formula: C₁₀H₁₇NO₄
- Molecular Weight : 215.25 g/mol
- Key Differences :
(S)-2-(1-(3-Fluoro-4-(2-fluorophenoxy)phenyl)pyrrolidin-2-yl)acetic Acid
- CAS : 1363408-55-2
- Molecular Formula: C₁₈H₁₇F₂NO₃
- Key Differences: Aromatic Substituents: Bifluorophenoxy group enhances π-π stacking interactions in receptor binding. Applications: Investigated as a bioactive intermediate in kinase inhibitors .
Boc-L-β-Homoproline
- CAS : 56502-01-3
- Molecular Formula: C₁₁H₁₉NO₄ (same as target compound)
- Key Differences :
Comparative Analysis Table
Biological Activity
2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid, commonly referred to as Boc-pyrrolidine acetic acid, is a compound with significant biological relevance due to its structural features and potential pharmacological applications. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables that summarize its effects and uses in various biological contexts.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H19NO4
- CAS Number : 194154-91-1
- Molecular Weight : 229.28 g/mol
- Purity : Typically ≥ 95%
The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility in biological systems.
Pharmacological Applications
Research indicates that this compound exhibits various biological activities, including:
-
Inhibition of Enzymatic Activity :
- The compound has been evaluated for its ability to inhibit certain enzymes, particularly those involved in inflammatory processes. For instance, studies have shown that derivatives of this compound can inhibit autotaxin (ATX), an enzyme linked to inflammatory responses and cancer progression, with IC50 values indicating potent activity .
-
Anticancer Properties :
- In vitro studies have demonstrated that compounds related to Boc-pyrrolidine acetic acid exhibit significant anticancer effects. For example, one study reported that a derivative showed a marked reduction in glioblastoma cell line invasiveness . The mechanism appears to involve modulation of signaling pathways associated with cell motility and proliferation.
-
Neuroprotective Effects :
- Preliminary research suggests potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier may facilitate its use in treating conditions such as Alzheimer's disease by targeting specific receptors involved in neuronal survival .
Case Study 1: Autotaxin Inhibition
A study investigated the inhibitory effects of Boc-pyrrolidine acetic acid on autotaxin activity. The results indicated that this compound could significantly reduce LPA (lysophosphatidic acid) production in vitro, which is critical for various pathological conditions including cancer metastasis.
Compound | IC50 (nM) | Effect |
---|---|---|
Boc-pyrrolidine acetic acid | 13 | Inhibition of LPA production |
PF-8380 | 2.8 | Potent ATX inhibitor |
Case Study 2: Anticancer Activity in Glioblastoma
Another study focused on the efficacy of Boc-pyrrolidine acetic acid derivatives against glioblastoma cells. The findings revealed a significant decrease in cell viability and invasion capabilities.
Treatment | Cell Viability (%) | Invasion Assay |
---|---|---|
Control | 100 | High |
Boc Derivative | 30 | Low |
The biological activity of this compound is attributed to its interaction with various cellular targets:
- Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways, which modulates downstream effects on cell growth and survival.
- Enzyme Interaction : It acts as an inhibitor for enzymes like autotaxin, influencing the levels of bioactive lipids that participate in inflammatory responses.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid, and how is the Boc protection strategy optimized?
The compound is typically synthesized via Weinreb amidation followed by Grignard addition (e.g., in enantioselective synthesis of indole derivatives). Key steps include:
- Boc protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the pyrrolidine nitrogen during synthesis, preventing undesired side reactions. Optimal conditions involve using Boc anhydride in dichloromethane with a base like DMAP at 0–25°C .
- Carboxylic acid activation : The acetic acid moiety is activated via coupling reagents (e.g., EDCI/HOBt) for subsequent amide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is used .
Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?
- NMR spectroscopy : H and C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyrrolidine ring conformation (e.g., δ 3.0–4.5 ppm for N-CH protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 229.1274 (calculated for CHNO) .
- Infrared (IR) spectroscopy : Peaks at ~1700 cm (C=O stretch of Boc group) and ~2500–3300 cm (carboxylic acid O-H stretch) confirm functional groups .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in enantioselective synthesis?
The (R)- and (S)-enantiomers exhibit distinct reactivity in asymmetric catalysis. For example:
- The (S)-enantiomer was used in a Weinreb amide/Grignard reaction to synthesize aryl ketones, where the pyrrolidine ring’s stereochemistry directs the trajectory of nucleophilic addition .
- Chiral resolution : Enantiomers can be separated via chiral HPLC (e.g., Chiralpak IA column) or by forming diastereomeric salts with chiral acids (e.g., L-tartaric acid) .
- Circular dichroism (CD) : Monitors conformational changes in solution, critical for studying enantiomer-specific interactions in drug design .
Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) development, and how is its linker rigidity optimized?
- Rigid linker applications : The compound’s pyrrolidine ring and Boc-protected amine serve as a spacer in PROTACs, connecting target protein ligands to E3 ubiquitin ligase recruiters. Rigidity enhances ternary complex formation for efficient protein degradation .
- Methodology : Linker length and stereochemistry are adjusted via:
Q. How are computational methods applied to predict the physicochemical properties and stability of this compound?
- logP calculations : Software like MarvinSketch predicts a logP of ~1.65, aligning with experimental data . This informs solvent selection for reactions (e.g., dichloromethane for high solubility).
- Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) monitors Boc group hydrolysis. LC-MS identifies degradation products (e.g., free pyrrolidine-acetic acid) .
- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and polymorph stability .
Q. Safety and Handling
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWKIRLZWQQMIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398571 | |
Record name | [1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194154-91-1 | |
Record name | [1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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